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Compound of Interest

Compound Name: Ganosporeric acid A

CAS No.: 135357-25-4

Cat. No.: B1674622 Get Quote

Executive Summary: The Fruit Body vs. The Spore
In the development of therapeutics derived from Ganoderma lucidum (Reishi), a critical

distinction exists between metabolites found in the fruiting body and those concentrated in the

spores.[1] This guide compares Ganoderic Acid A (GAA), the most abundant and well-

characterized triterpenoid of the fruiting body, against Ganosporeric Acid A, a specialized,

less ubiquitous triterpenoid isolated from the ether-soluble fraction of the spores.

The Bottom Line:

Ganoderic Acid A (GAA) is the "Broad-Spectrum Heavyweight," possessing extensive data

on anticancer cytotoxicity (IC50 < 20 µM in multiple lines), NF-κB inhibition, and renal/hepatic

protection.

Ganosporeric Acid A is the "Hepatoprotective Specialist." While it lacks the extensive

cytotoxic profiling of GAA, it is specifically noted for potent hepatoprotection (ALT/GPT

lowering activity) in chemical liver injury models, often outperforming crude extracts.

Chemical & Physical Profile
Understanding the physicochemical differences is prerequisite to experimental design,

particularly for extraction and formulation.
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Feature Ganoderic Acid A (GAA) Ganosporeric Acid A

CAS Number 81907-62-2 135357-25-4

Primary Source G. lucidum Fruiting Body
G. lucidum Spores (Ether-

soluble fraction)

Molecular Formula C30H44O7 C30H38O8

Molecular Weight 516.67 g/mol 526.62 g/mol

Chemical Classification Lanostane-type triterpenoid
Highly oxidized Lanostane

triterpenoid

Solubility DMSO, Ethanol, Methanol
DMSO, Chloroform, Ether

(High Lipophilicity)

Key Functional Groups
C-3, C-7, C-15

hydroxyl/carbonyls

C-3, C-7, C-11, C-12, C-15, C-

23 hexaoxo

Bioavailability
Low (Rapid Phase I/II

metabolism)

Low (Requires lipid-based

delivery for uptake)

Expert Insight: The high degree of oxidation in Ganosporeric Acid A (hexaoxo configuration)

increases its polarity relative to other spore lipids but maintains significant lipophilicity, making

"spore oil" or lipid-based nanocarriers the ideal delivery vehicle for in vivo efficacy.

Bioactivity Showdown: Experimental Data
A. Anticancer Activity (Cytotoxicity)
Winner:Ganoderic Acid A[2][3][4][5]

GAA is a validated cytotoxic agent. Ganosporeric Acid A lacks comparable high-throughput

screening data in public repositories, suggesting its primary utility lies outside direct tumor lysis.
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Table 1: Ganoderic Acid A Cytotoxicity Profile (Select Cell Lines)

Cell Line Tissue Origin IC50 (µM)
Mechanism of
Action

MCF-7 Breast ~12.5
CDK4
downregulation;
G1 arrest

HepG2 Liver ~10-15
Apoptosis via

mitochondrial pathway

PC-3 Prostate ~18.2
NF-κB / Akt signaling

suppression

| 95-D | Lung | ~7.5 | Inhibition of invasion/metastasis |

Note: Data aggregated from multiple standardized MTT/CCK-8 assays. Values vary by ±15%

depending on incubation time (24h vs 48h).

B. Hepatoprotection (Liver Injury)
Winner:Competitive / Context-Dependent

While GAA is hepatoprotective, Ganosporeric Acid A is specifically isolated and cited for its

ability to lower Glutamic-Pyruvic Transaminase (GPT/ALT) levels in CCl4-induced liver injury

models.[6]

GAA Mechanism: Inhibits liver fibrosis via TGF-β1/Smad pathway and reduces oxidative

stress (Nrf2 activation).

Ganosporeric Acid A Mechanism: Direct stabilization of hepatocyte membranes against

chemical insult (CCl4, GaNI), preventing enzyme leakage.

Mechanistic Pathways (Visualized)
Diagram 1: Ganoderic Acid A - Validated Anticancer
Signaling
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This diagram illustrates the multi-target mechanism of GAA, validating its use as a reference

standard in cancer research.
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Caption: GAA induces apoptosis via simultaneous inhibition of PI3K/Akt and NF-κB pathways,

shifting the Bcl-2/Bax balance.

Diagram 2: Comparative Source & Utility Workflow
A decision tree for researchers selecting between the two compounds.
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Caption: Workflow for selecting the appropriate triterpenoid based on research focus (Oncology

vs. Hepatology).

Experimental Protocols
Protocol A: Comparative Hepatoprotection Assay (In
Vitro Model)
Objective: To validate the GPT-lowering efficacy of Ganosporeric Acid A vs. GAA.

Cell Line: L02 (Human normal liver cells) or primary rat hepatocytes.

Reagents:

Inducer: Carbon Tetrachloride (CCl4) 10 mM or H2O2 (0.5 mM).

Test Compounds: GAA and Ganosporeric Acid A (purity >98%).

Positive Control: Silymarin (50 µM).
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Workflow:

Seeding: Plate cells at

cells/well in 96-well plates; incubate 24h.

Pre-treatment: Treat cells with varying concentrations (5, 10, 20, 40 µM) of GAA or

Ganosporeric Acid A for 2h.

Injury Induction: Add CCl4 or H2O2 to the medium; incubate for 24h.

Supernatant Collection: Collect cell culture supernatant.

Quantification: Measure ALT/AST (GPT/GOT) levels using a commercial colorimetric

enzymatic kit (e.g., Reitman-Frankel method).

Viability Check: Perform CCK-8 assay on the remaining cells to ensure enzyme reduction

isn't due to cell death.

Validation Criteria: A valid hepatoprotective effect is defined as a statistically significant

reduction in supernatant ALT levels (

) with maintained cell viability (>80% vs control).

Protocol B: HPLC Extraction & Identification
Objective: To separate these distinct triterpenoids from crude extracts.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 × 250 mm).

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water.

Solvent B: Acetonitrile.

Gradient:

0-10 min: 25% B.
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10-30 min: Linear gradient to 50% B.

30-50 min: Linear gradient to 90% B (Ganosporeric Acid A elutes later due to

lipophilicity).

Detection: UV at 254 nm (triterpenoid ketone absorption).

Reference Standards: Dissolve standards in Methanol (1 mg/mL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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